molecular formula C3H3NO B1607408 Vinyl isocyanate CAS No. 3555-94-0

Vinyl isocyanate

Cat. No.: B1607408
CAS No.: 3555-94-0
M. Wt: 69.06 g/mol
InChI Key: WARQUFORVQESFF-UHFFFAOYSA-N
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Description

Vinyl isocyanate is a compound with the molecular formula C3H3NO . It is also known by other names such as Isocyanatoethene and has a molecular weight of 69.06 g/mol . It is used in the manufacture of various products .


Synthesis Analysis

The synthesis of Vinyl Isocyanides involves the reaction of isocyanomethylenetriphenylphosphorane, generated in situ from the corresponding phosphonium salt, with a diverse set of aldehydes . This process affords vinyl isocyanides in good to high yields .


Molecular Structure Analysis

The molecular structure of this compound has been studied using millimeter wave spectrometry . Accurate values for the rotational and centrifugal distortion constants have been reported for the ground vibrational states of trans and cis this compound .


Chemical Reactions Analysis

This compound participates in cyclization reactions in synthesis . These reactions have been used in the construction of the octahydrophenanthridinone ring system .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 69.06 g/mol and a molecular formula of C3H3NO . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 .

Scientific Research Applications

Nanoparticle Preparation

Vinyl isocyanate and its derivatives have been utilized in the preparation of nanoparticles. A novel method involves intramolecular crosslinking of isocyanate-functionalized copolymers, leading to the formation of nanoparticles under mild conditions. This approach allows for the control of nanoparticle size by adjusting the molecular weight and the mole percentage of isocyanate repeat units. These nanoparticles exhibit three-dimensional structures and have potential for further chemical and physical modifications (Beck et al., 2009).

Coating and Adhesive Applications

This compound compounds, such as Isocyanatoethyl methacrylate (IEM), are used as latent crosslinkers in coatings and adhesives. IEM, with its dual functionality, allows for sequential reactions at either end of the molecule. This versatility leads to applications in polyisocyanates, vinyl functionalized resins, and water-based systems. IEM serves as a latent crosslinker in resins, improving their suitability for coatings or adhesives (Cranley, 1984).

Polymerization and Film Formation

Studies have explored the photochemical polymerization of mixtures containing oligomers with free isocyanate groups and vinyl monomers. This process results in the formation of films with desirable physicomechanical properties. The isocyanates play a role in initiating homopolymerization of vinyl monomers (Matyushova et al., 1980).

Chemical Structure Analysis in Adhesives

Fourier transform near-infrared spectroscopy has been used to analyze the chemical structure of adhesives containing vinyl polymer and isocyanate during the post-cure process. This method helps in understanding the chemical reactions and the formation of products like urea and urethane in the adhesive layer (Ling et al., 2018).

Enhancing Tensile Properties of Composites

This compound(VI) has been used as a coupling agent to improve the tensile properties of composites, such as Kraft fiber-reinforced unsaturated polyester. The use of VI leads to strong chemical interfacial adhesion, significantly enhancing the tensile strength and durability of the composites. This improvement is attributed to the formation of chemical bonds at the VI-Kraft and VI-UPE interfaces (Gao et al., 2013).

Synthesis of Aliphatic Isocyanato Polymers

A novel synthetic route for aliphatic isocyanato polymers, specifically poly(vinyl benzyl isocyanate)s, has been developed. This process avoids the use of toxic phosgene and involves iodination and isocyanation, yielding high conversions with minimal byproducts. This method highlights the potential of this compound derivatives in efficient polymer synthesis (Ting et al., 2009).

Block Polymer Preparation

Vinyl monomers and isocyanates have been combined to prepare block polymers using the "living" polymer method. This approach results in polymers with reactive isocyanate groups, which can be crosslinked further, demonstrating the utility of this compound in creating versatile polymers (Godfrey & Miller, 1969).

Crosslinking and Water Resistance in Nanofibers

Crosslinking poly(vinyl alcohol) nanofibers with blocked isocyanate prepolymer enhances their tensile strength and water resistance. This improvement is due to increased crosslinking density and a reduction in hydroxyl groups, showcasing the effectiveness of this compound derivatives in modifying nanofiber properties (Lee et al., 2010).

Safety and Hazards

Isocyanates, including Vinyl Isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

Future Directions

The future directions in the study of Vinyl Isocyanate involve extending the laboratory rotational spectrum of this compound to the millimeter wave region and searching for its presence in the high-mass star-forming region Sgr B2 . There is also interest in exploring the use of this compound in the synthesis of polyheterocycles .

Biochemical Analysis

Cellular Effects

Isocyanates, including Ethyl isocyanate, are thought to be the most common cause of occupational asthma . This suggests that Isocyanatoethene may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an isocyanate, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

isocyanatoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-4-3-5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQUFORVQESFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189040
Record name Vinyl isocyanate
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Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3555-94-0
Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Record name Vinyl isocyanate
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Synthesis routes and methods I

Procedure details

30 parts of 1-chloroethylcarbamyl chloride are dissolved in 100 parts by volume of 1-chloronaphthalene and a solution of 16 parts of vinyl isocyanate in 20 parts by volume of 1-chloronaphthalene is added to the mixture in the course of 0.3 hour at 2° C. 12.5 parts (8% of theory) of vinyl isocyanate and 43 parts (92% of theory) of 1-chloroethyl isocyanate are obtained, the determinations being carried out by gas chromatography.
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Yield
8%

Synthesis routes and methods II

Procedure details

A mixture of 160 parts of 1-chloroethylcarbamyl chloride and 537 parts of α-pinene is heated from 24° to 105° C. in the course of 2 hours, whilst stirring, and the reaction mixture is subjected to fractional distillation. A total of 27.6 parts (23% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 34.6 parts of vinyl isocyanate of boiling point 38.5° C./1,013 mbar, is obtained.
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Synthesis routes and methods III

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are dissolved in 520 parts of ethyl isocyanate at 22° C. and dry nitrogen is blown through the solution, a Raschig ring column being used in order to achieve a preliminary separation of the 3-component mixture in the column (ie. into ethyl isocyanate, vinyl isocyanate and 1-chloroethyl isocyanate). The reaction mixture is subjected to fractional distillation in the course of 3 hours. 14 parts (50.5% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 466 parts of ethyl isocyanate of boiling point 60° C./1,013 mbar are obtained.
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50.5%

Synthesis routes and methods IV

Procedure details

57 parts of 1-chloroethylcarbamyl chloride are introduced into 700 parts by volume of isopropyl isocyanate at 22° C., the solution is heated to 70° C. in the course of 1.5 hours, whilst passing a slight stream of nitrogen through it, and the reaction product is condensed in a cold trap at -70° C. 12 parts (43% of theory) of vinyl isocyanate, of boiling point 38.5° C./1,013 mbar, and 0.85 part (2% of theory) of chloroethyl isocyanate, of boiling point 92° C/1,013 mbar, are obtained.
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43%

Synthesis routes and methods V

Procedure details

A solution of 57 parts of 1-chloroethylcarbamyl chloride in 100 parts by volume of hexamethylene diisocyanate is introduced slowly at 100° C., in the course of half an hour, under the surface of 572 parts of hexamethylene diisocyanate. At the same time nitrogen is blown through the solution and the exit gas is cooled to -100° C. by means of a cold trap. The reaction mixture is subjected to fractional distillation. 10.2 parts (36.8% of theory) of vinyl isocyanate of boiling point 38.5° C./1,013 mbar and 6.8 parts (16.1% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar are obtained.
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36.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl isocyanate
Reactant of Route 2
Vinyl isocyanate
Reactant of Route 3
Reactant of Route 3
Vinyl isocyanate
Reactant of Route 4
Vinyl isocyanate
Reactant of Route 5
Vinyl isocyanate
Reactant of Route 6
Reactant of Route 6
Vinyl isocyanate
Customer
Q & A

Q1: What is the molecular formula and weight of vinyl isocyanate?

A1: this compound has the molecular formula C3H3NO and a molecular weight of 69.06 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the rotational spectrum of this compound in the millimeter-wave region. [, ] This data allows for the identification and analysis of this compound in interstellar space. [, ] Infrared (IR) spectroscopy has also been used to characterize this compound, particularly after its formation from acryloylnitrenes. []

Q3: Is this compound compatible with any specific materials?

A3: this compound's reactivity, particularly with nucleophiles, limits its material compatibility. While specific compatibility studies are limited, its use as a coupling agent in Kraft fiber-unsaturated polyester composites demonstrates its potential interaction with these materials. []

Q4: What is known about the stability of this compound?

A4: this compound is a reactive molecule prone to polymerization and reactions with nucleophiles like alcohols and amines. [, ] Its stability is likely limited, especially under ambient conditions.

Q5: Have there been any computational studies on this compound?

A6: Yes, computational studies using methods like B3LYP, CCSD(T), and G4MP2 have been employed to investigate the conformational properties and energetics of this compound. [] These studies help predict its stability and reactivity.

Q6: How does modifying the structure of this compound affect its reactivity?

A7: While specific SAR studies are limited, research indicates that substituting the vinyl group with bulkier substituents like isopropenyl or β-styryl can impact its reactivity in copolymerization reactions. []

Q7: Are there any specific strategies for formulating this compound to improve its stability?

A7: Due to its high reactivity, formulating this compound for improved stability poses a challenge. Research mainly focuses on its generation in situ or its immediate use in subsequent reactions.

Q8: How does this compound react with enamines?

A10: this compound reacts with enamines to yield N-vinyl carboxamides. Unlike their more substituted counterparts, these compounds do not easily cyclize to form 2-pyridones. []

Q9: Can you elaborate on the reaction of vinyl isocyanates with ynolates?

A11: Vinyl isocyanates engage in [4+2] cycloaddition reactions with ynolates, leading to the formation of 2-pyridones. This contrasts with the [2+2] cycloaddition observed between ynolates and simple isocyanates, which produce azetidine-2,4-diones. []

Q10: How is this compound used in the synthesis of 4-aminopyridones?

A12: Vinyl isocyanates react with 2-methylene dihydrobenzimidazole to afford highly substituted 4-aminopyridones. This efficient cyclization reaction provides a valuable method for preparing these heterocyclic compounds. []

Q11: Can this compound be used to synthesize penicillin analogs?

A13: Researchers have employed this compound to prepare vinylureidopenicillins by reacting it with 6-aminopenicillanic acid. These compounds showed potential as inhibitors of lactic acid production in the rumen of ruminants. []

Q12: How does this compound contribute to the synthesis of puromycin analogs?

A14: this compound plays a key role in a concise synthetic route to puromycin analogs, specifically N6-bis-demethylpuromycin. Its commercial availability and reactivity contribute to the efficiency of this seven-step synthesis. []

Q13: Can you describe the role of this compound in preparing photorefractive materials?

A15: this compound serves as a reactive monomer in the synthesis of high-Tg multifunctional photorefractive polymers. Copolymerizing it with N-substituted maleimides, followed by attaching hole-transporting carbazole units and nonlinear optical chromophores, yields materials with potential applications in optoelectronics. [, ]

Q14: How is this compound used in the synthesis of polyurethane nanocomposites?

A16: Functionalizing nano-size silica particles with this compound followed by UV curing enables the synthesis of polyurethane-silica nanocomposites. These composites exhibit improved mechanical and thermal properties due to the cross-linking provided by the modified silica. []

Q15: Has this compound been detected in interstellar space?

A17: While this compound remains undetected in interstellar space, scientists have conducted dedicated searches towards sources like Sgr B2(N). [, ] Despite its non-detection, these searches provide valuable information about the abundance ratios of related isocyanates. [, ]

Q16: Why is the potential detection of this compound in space significant?

A18: The detection of this compound would contribute significantly to our understanding of interstellar organic chemistry. It would offer insights into the formation pathways of complex organic molecules in space, building upon the discoveries of simpler isocyanates like methyl isocyanate. []

Q17: How is this compound typically prepared?

A19: A common method for preparing this compound involves the Curtius rearrangement of acryloyl azide. This rearrangement involves a thermal or photochemical decomposition of the azide, generating the isocyanate. [, ]

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